N,N-Dimethylundeca-2,4,8-trienamide

Description

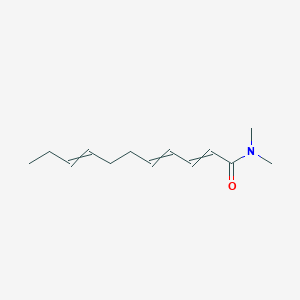

N,N-Dimethylundeca-2,4,8-trienamide is a polyunsaturated fatty acid amide characterized by an 11-carbon chain (undeca) with three conjugated double bonds at positions 2, 4, and 6. The terminal amine group is dimethyl-substituted, distinguishing it from other natural and synthetic trienamides. These compounds often exhibit bioactivity, such as insecticidal, antifungal, or receptor-modulating properties, though specific data for this compound remain to be elucidated .

Properties

CAS No. |

795309-53-4 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N,N-dimethylundeca-2,4,8-trienamide |

InChI |

InChI=1S/C13H21NO/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)3/h5-6,9-12H,4,7-8H2,1-3H3 |

InChI Key |

ZCLPWZBAXCWPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC=CC=CC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylundeca-2,4,8-trienamide typically involves the reaction of an appropriate carboxylic acid derivative with N,N-dimethylamine. One common method is the reaction of undeca-2,4,8-trienoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylundeca-2,4,8-trienamide can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to form saturated amides.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products

Oxidation: Epoxides or diols.

Reduction: Saturated amides.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N,N-Dimethylundeca-2,4,8-trienamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide functional group and conjugated double bonds. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural differences among trienamides include:

- Carbon chain length: Varies from nona- (9 carbons) to dodeca- (12 carbons).

- Double bond positions and geometry (E/Z configurations).

- Substituents on the amine group (e.g., isobutyl, methyl, or benzodioxol groups).

Table 1: Structural Comparison of Selected Trienamides

Key Research Findings and Gaps

Structural-Activity Relationships : The presence of a benzodioxol group (as in retrofractamide A) may enhance receptor binding, while chain length influences bioavailability.

Natural vs. Synthetic Sources : Natural trienamides often have complex substituents (e.g., isobutyl or benzodioxol), whereas synthetic analogs like this compound prioritize simplicity for functional studies.

Unresolved Questions : The biological role of the 8E double bond and the impact of N,N-dimethyl substitution on activity remain unexplored.

Biological Activity

N,N-Dimethylundeca-2,4,8-trienamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

This compound is synthesized through the reaction of undeca-2,4,8-trienoic acid with N,N-dimethylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). The molecular formula is with a molecular weight of 207.31 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| CAS No. | 795309-53-4 |

| IUPAC Name | This compound |

| InChI Key | ZCLPWZBAXCWPLJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC=CCCC=CC=CC(=O)N(C)C |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various pathogens including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecalis (VRE)

- Bacillus subtilis

In vitro studies have shown that this compound can inhibit the growth of these bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. A study indicated that derivatives of this compound displayed cytotoxic effects against human cancer cell lines such as HCT-116 and Neuro-2a mouse neuroblastoma cells. The mechanism of action appears to involve modulation of specific biochemical pathways through interaction with cellular targets .

While the precise mechanism of action for this compound remains partially understood, it is believed to interact with enzymes or receptors due to its amide functional group and conjugated double bonds. These interactions may influence various signaling pathways related to cell growth and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted on microbial strains isolated from marine environments demonstrated that this compound exhibited significant antibacterial activity when co-cultured with pathogenic bacteria. The results indicated a notable reduction in bacterial growth rates .

- Cytotoxicity Assessment : In another research effort focusing on cancer cell lines, the compound was tested for cytotoxic effects using MTT assays. Results showed a dose-dependent response in cell viability, further confirming its potential as an anticancer agent .

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| N-Isobutylundeca-2,4,8-trienamide | Amide | Antimicrobial |

| N,N-Dimethylundeca-2,4,6-trienamide | Amide | Anticancer |

These compounds share similar chemical properties but may exhibit different biological activities due to variations in their structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.